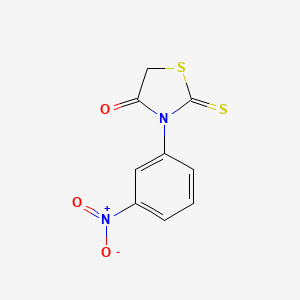![molecular formula C16H15ClN4O6S B11682650 1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氯-2-硝基苯基)-4-[(3-硝基苯基)磺酰基]哌嗪是一种复杂的 有机化合物,其特征在于连接到哌嗪环上的硝基和磺酰基官能团。
准备方法
合成路线和反应条件
1-(4-氯-2-硝基苯基)-4-[(3-硝基苯基)磺酰基]哌嗪的合成通常涉及多步有机反应。一种常见的方法可能包括:
硝化: 使用浓硝酸和硫酸的混合物将硝基引入芳环。
氯化: 使用如亚硫酰氯或五氯化磷等试剂引入氯原子。
磺酰化: 在碱的存在下使用磺酰氯连接磺酰基。
哌嗪环的形成: 环化反应形成哌嗪环,通常涉及胺前体。
工业生产方法
工业生产方法可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最小化成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
1-(4-氯-2-硝基苯基)-4-[(3-硝基苯基)磺酰基]哌嗪可以进行各种化学反应,包括:
还原: 硝基可以使用如钯催化剂或酸性条件下的铁粉等试剂还原为胺。
取代: 氯原子可以被亲核试剂取代,如胺或硫醇。
氧化: 该化合物可以进行氧化反应,特别是在磺酰基处,使用强氧化剂。
常用试剂和条件
还原: 氢气、钯碳、铁粉、盐酸。
取代: 氨、伯胺或仲胺、硫醇,在碱的存在下。
氧化: 高锰酸钾、三氧化铬。
主要产物
还原: 胺衍生物。
取代: 各种取代的哌嗪衍生物。
氧化: 砜衍生物。
科学研究应用
化学: 作为更复杂分子的构建块。
生物学: 在生化分析中或作为研究生物系统的探针的潜在用途。
医学: 药物开发中可能的应用,特别是针对特定酶或受体。
工业: 用于合成先进材料或作为化学反应中的催化剂。
作用机制
像 1-(4-氯-2-硝基苯基)-4-[(3-硝基苯基)磺酰基]哌嗪这样的化合物的 作用机制将取决于其具体应用。在药物化学中,它可能与特定的分子靶标相互作用,例如酶或受体,通过结合相互作用调节它们的活性。硝基和磺酰基可以在这些相互作用中发挥作用,形成氢键或参与氧化还原反应。
相似化合物的比较
类似化合物
1-(4-氯-2-硝基苯基)哌嗪: 缺少磺酰基。
4-[(3-硝基苯基)磺酰基]哌嗪: 缺少芳环上的氯原子和硝基。
1-(4-氯苯基)-4-[(3-硝基苯基)磺酰基]哌嗪: 缺少第一个芳环上的硝基。
独特性
1-(4-氯-2-硝基苯基)-4-[(3-硝基苯基)磺酰基]哌嗪的独特性在于同时存在硝基和磺酰基,这可以赋予其独特的化学反应性和生物活性。这种官能团的组合可以使其成为各种应用的多功能化合物。
属性
分子式 |
C16H15ClN4O6S |
|---|---|
分子量 |
426.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2-nitrophenyl)-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H15ClN4O6S/c17-12-4-5-15(16(10-12)21(24)25)18-6-8-19(9-7-18)28(26,27)14-3-1-2-13(11-14)20(22)23/h1-5,10-11H,6-9H2 |
InChI 键 |
DNWQVLVEAJSWGP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)

![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
